(Z)-Coniferin
Description
Properties
CAS No. |
109361-66-2 |
|---|---|
Molecular Formula |
C16H22O8 |
Molecular Weight |
342.344 |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(Z)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2-/t12-,13-,14+,15-,16-/m1/s1 |
InChI Key |
SFLMUHDGSQZDOW-JNDSXIQISA-N |
SMILES |
COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
(Z)-Coniferin exhibits notable pharmacological properties, particularly in anticancer research. Recent studies have highlighted its potential in inhibiting cancer cell growth:
- Anticancer Properties : Research has demonstrated that oligomeric phenolic compounds derived from (Z)-Coniferin can inhibit the growth of cervical cancer cells. The study utilized the MTT assay to measure cell viability, revealing that specific fractions from (Z)-Coniferin exhibited IC50 values of 81.60 μg/mL and 103.24 μg/mL, indicating significant anticancer activity .
Table 1: Anticancer Activity of (Z)-Coniferin Fractions
| Fraction | IC50 Value (μg/mL) | Cancer Type |
|---|---|---|
| F12 | 81.60 ± 9.30 | Cervical Cancer |
| F22 | 103.24 ± 14.09 | Cervical Cancer |
Phytochemical Research
(Z)-Coniferin is recognized for its phytochemical composition, contributing to the therapeutic potential of conifer extracts:
- Therapeutic Potential : Various phytochemicals present in conifers, including (Z)-Coniferin, have been studied for their effects against bacterial and fungal infections, cancer, diabetes, and cardiovascular diseases. These compounds exhibit antioxidant properties that help inhibit cell damage and inflammation .
Table 2: Pharmacological Actions of Conifer Phytochemicals
| Condition | Active Compounds | Effects |
|---|---|---|
| Cancer | (Z)-Coniferin | Inhibition of cell growth |
| Bacterial Infections | Terpenes | Antimicrobial activity |
| Diabetes | Polyphenols | Blood sugar regulation |
Environmental Applications
The role of (Z)-Coniferin in environmental contexts is also noteworthy:
- Lignification Process : Studies using matrix-assisted laser desorption/ionization mass spectrometric imaging have clarified the distribution of (Z)-Coniferin during lignification in differentiating xylem. This technique allows researchers to visualize how (Z)-Coniferin contributes to wood formation and stability in plants .
Table 3: Distribution of (Z)-Coniferin in Wood Formation
| Wood Type | Observation Method | Findings |
|---|---|---|
| Normal Wood | MALDI-MSI | Presence confirmed |
| Compression Wood | MALDI-MSI + Osmium Tetroxide | Distinction between coniferin and sucrose |
Material Science Applications
(Z)-Coniferin's structural properties lend themselves to innovative material science applications:
- Biopolymer Development : As a precursor to lignin, (Z)-Coniferin can be utilized in creating sustainable biopolymers for various industrial applications. Its ability to form complex structures enhances the mechanical properties of materials derived from lignocellulosic sources.
Chemical Reactions Analysis
Enzymatic Reactions
(Z)-Coniferin exhibits resistance to enzymatic hydrolysis compared to its (E)-isomer:
- β-Glucosidase Hydrolysis : Only 5.4% hydrolysis of (Z)-coniferin occurs after 24 hours vs. 100% hydrolysis for (E)-coniferin under identical conditions .
- UDP-Glucosyltransferase Activity : Cell-free extracts from Fagus grandifolia glucosylate (Z)-coniferyl alcohol 5.74-fold more efficiently than (E)-coniferyl alcohol (Table 2) .
Table 2: Stereoselectivity of UDPG:Coniferyl Alcohol Glucosyltransferases
| Substrate | Conversion Rate (%) | Source |
|---|---|---|
| (Z)-Coniferyl alcohol | 5.74 | Fagus grandifolia |
| (E)-Coniferyl alcohol | <0.24 | Fagus grandifolia |
| (E)-Coniferyl alcohol | 4.65 | Pinus taeda |
Polymerization and Lignin Formation
(Z)-Coniferin participates in lignin-carbohydrate complex (LCC) formation via quinone methide (QM) intermediates :
- Peroxidase-Catalyzed Polymerization : In vitro reactions with horseradish peroxidase generate phenyl glycoside (PG)-type linkages between (Z)-coniferin and lignin polymers .
- Biomimetic Lignification : β-Glucosidase releases (Z)-coniferyl alcohol, which undergoes radical coupling to form lignin. NMR analysis confirms C-6 benzyl ether linkages between cellulose and lignin (Fig. 3) .
Table 3: Key Linkages in Lignin-Carbohydrate Complexes
| Linkage Type | Bond Position | Method of Detection |
|---|---|---|
| Benzyl ether | Lignin C-α ↔ Cellulose C-6 | ¹³C-NMR |
| Phenyl glycoside | Lignin ↔ Hemicellulose | HSQC NMR |
Biological and Anticancer Activity
Dehydrogenation polymers (DHPs) derived from (Z)-coniferin inhibit cancer cell growth:
- MTT Assay Results : Ether-soluble fractions of DHPs exhibit IC₅₀ values of 81.60–103.24 μg/mL against HeLa cervical cancer cells .
- Mechanism : Bioactivity arises from oligomeric phenolic structures that disrupt mitochondrial function .
Isomerization and Metabolic Pathways
(Z)-Coniferin is biosynthesized via isomerization of (E)-coniferyl alcohol in Fagus grandifolia:
Q & A
Q. What frameworks guide hypothesis-driven research on (Z)-coniferin’s biosynthesis regulation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
